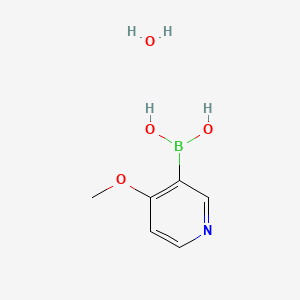

4-Methoxypyridine-3-boronic acid hydrate

Description

Significance of Boronic Acids as Synthetic Intermediates

Boronic acids, characterized by the R-B(OH)₂ functional group, are organoboron compounds that serve as fundamental building blocks in organic synthesis. wikipedia.org First synthesized in 1860, their application in synthetic chemistry has surged due to their versatile reactivity, stability, and generally low toxicity. nih.gov These compounds are valued for their air and moisture stability, and compatibility with a wide array of functional groups. thieme-connect.comresearchgate.net

A primary role of boronic acids is as intermediates in metal-catalyzed cross-coupling reactions, most notably the Nobel prize-winning Suzuki-Miyaura reaction. nih.govlibretexts.org This reaction forms new carbon-carbon (C-C) bonds by coupling a boronic acid with a halide or triflate, a process central to constructing complex molecular frameworks. nih.govlibretexts.org The chemistry involves a catalytic cycle with steps like oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step, where the organic group is transferred from boron to a transition metal like palladium, is a key concept in their chemistry. wikipedia.orgborates.today Beyond Suzuki coupling, boronic acids are used in various other significant transformations, including Chan-Lam coupling, Stille coupling, and conjugate additions. borates.todaysigmaaldrich.com

Importance of Heterocyclic Boronic Acids, Specifically Pyridyl Boronic Acids, in Organic Synthesis

Heterocyclic boronic acids are aromatic building blocks that contain a heteroatom (such as nitrogen, sulfur, or oxygen) within the ring structure. borates.todayresearchgate.net These compounds, including pyridinyl, pyrrolyl, and indolyl derivatives, are particularly valuable in organic synthesis. nih.govmdpi.com The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a prevalent and important motif found in a vast range of pharmaceuticals, natural products, and functional materials. nih.gov

Pyridyl boronic acids, therefore, are key intermediates for introducing the pyridine scaffold into larger molecules. researchgate.netchemicalbook.com Despite their synthetic utility, the synthesis of heterocyclic boronic acids can sometimes be challenging, and certain derivatives, like 2-pyridylboronic acids, are known to be unstable. researchgate.netnih.gov This instability is often due to a tendency for protodeboronation, the cleavage of the carbon-boron bond. nih.govnih.gov To overcome these challenges, researchers have developed more stable forms, such as boronate esters (e.g., MIDA boronates) and lithium triisopropyl borates, which can be used in coupling reactions under specific conditions. borates.todaynih.govnih.gov

The use of boronic acids in medicinal chemistry has grown significantly, especially after the U.S. Food and Drug Administration (FDA) approved the boronic acid-containing drug bortezomib (B1684674) (Velcade®) in 2003 for cancer therapy. nih.govnih.govrsc.org This event sparked renewed interest in boron-containing compounds for a wide range of diseases. nih.govrsc.org Boronic acids are attractive in drug design because they can form reversible covalent bonds with biological nucleophiles like the hydroxyl groups in enzyme active sites. wikipedia.orgnih.gov The boron atom in bortezomib, for instance, is a key substructure that blocks proteasomes, which would otherwise degrade proteins, leading to apoptosis in cancer cells. wikipedia.orgnih.gov

Pyridyl boronic acids and other heterocyclic derivatives are particularly useful in medicinal chemistry for creating new bioactive molecules. nih.govresearchgate.net The pyridine motif is a common feature in many drugs, and pyridyl boronic acids provide a direct route to synthesize complex pharmaceutical agents. nih.govresearchgate.net The incorporation of a boronic acid group into a molecule can modify its selectivity, as well as its physicochemical and pharmacokinetic properties, often improving existing biological activities. nih.gov

Pyridine-based compounds are crucial in the agrochemical industry, serving as fungicides, insecticides, and herbicides. researchgate.netresearchgate.net Boron itself is an essential trace element for plant growth, and boric acid has been used as a plant resistance inducer and growth promoter. nih.govmdpi.com

The derivatization of boronic acids holds significant potential for the discovery of new agrochemicals. nih.gov Phenylboronic acid has long been used as a fungicide. mdpi.com Recently, the Fungicide Resistance Action Committee (FRAC) recognized benzoxaboroles, a class of boron-containing heterocycles, as a new category of fungicides, highlighting the growing importance of these compounds in agriculture. nih.govmdpi.com The unique properties of the boron atom offer new strategies for designing novel pesticides that may overcome the resistance issues associated with traditional agrochemicals. mdpi.com Given the prevalence of the pyridine scaffold in existing agrochemicals, pyridyl boronic acids are valuable building blocks for developing the next generation of crop protection products. researchgate.netresearchgate.net

The utility of boronic acids extends into materials science, where they are used in crystal engineering, the construction of unique molecular architectures, and the functionalization of nanostructures. mdpi.com A key feature is their ability to form reversible covalent complexes with diols, such as those found in sugars. wikipedia.org This property has been successfully employed to develop sensors for carbohydrates. wikipedia.orgmdpi.com

Pyridine-containing compounds are also integral to materials science, finding use in ligands, fluorescent probes, and polymers. nih.govnih.gov The combination of a pyridine unit and a boronic acid functional group creates versatile building blocks for supramolecular chemistry. chemicalbook.com These molecules can assemble through a combination of hydrogen bonding and coordinate covalent bonds, where the pyridine nitrogen can coordinate to metal centers and the boronic acid can interact with other functional groups. chemicalbook.com This allows for the design of complex, functional materials with tailored properties. chemicalbook.comnih.gov

Overview of 4-Methoxypyridine-3-boronic Acid Hydrate (B1144303) within the Broader Context of Pyridine Boronic Acids

4-Methoxypyridine-3-boronic acid hydrate is a specific example of a pyridyl boronic acid, a class of compounds essential for synthesizing complex molecules containing the 4-methoxypyridine (B45360) moiety. cymitquimica.commatrixscientific.comfrontierspecialtychemicals.com As a substituted pyridyl boronic acid, it serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govbeilstein-journals.org These reactions enable the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl partners.

The presence of both a methoxy (B1213986) group and a boronic acid group on the pyridine ring provides specific electronic and steric properties that can influence its reactivity in synthetic transformations. The hydrate form indicates that water molecules are incorporated into the crystal structure of the solid compound. cymitquimica.com This reagent is used in research and development, particularly within the pharmaceutical and agrochemical industries, to create novel compounds for biological testing. researchgate.netmatrixscientific.com

Below are the key identifiers and properties for this compound:

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀BNO₄ | cymitquimica.commatrixscientific.com |

| Molecular Weight | 170.96 g/mol | cymitquimica.commatrixscientific.com |

| CAS Number | 1256355-26-6 | matrixscientific.comfrontierspecialtychemicals.com |

| Appearance | Cream Powder | echemi.com |

| Boiling Point (Predicted) | 357.0 ± 52.0 °C at 760 mmHg | echemi.comchemicalbook.com |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | chemicalbook.com |

| Storage Conditions | Refrigerator (+4°C) | echemi.comchemicalbook.com |

| Synonyms | (4-Methoxypyridin-3-Yl)Boronic Acid Hydrate; 4-Methoxy-3-pyridinylboronic acid; 3-Borono-4-methoxypyridine monohydrate | cymitquimica.com |

Properties

IUPAC Name |

(4-methoxypyridin-3-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.H2O/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZNLBIHQORSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)OC)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657368 | |

| Record name | (4-Methoxypyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-26-6 | |

| Record name | Boronic acid, B-(4-methoxy-3-pyridinyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxypyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxypyridine-3-boronic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Methoxypyridine 3 Boronic Acid Hydrate

Participation in Cross-Coupling Reactions

4-Methoxypyridine-3-boronic acid hydrate (B1144303) is a prominent coupling partner in various metal-catalyzed reactions, valued for its ability to introduce the 4-methoxypyridinyl moiety into complex molecules. ethernet.edu.etdergipark.org.tr Its utility is most extensively documented in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in academic and industrial research. libretexts.orgnih.gov

The Suzuki-Miyaura reaction stands as the most powerful and widely used method for forming biaryl and heteroaryl structures, owing to its mild reaction conditions, functional group tolerance, and the low toxicity of boron-containing byproducts. nih.govresearchgate.net 4-Methoxypyridine-3-boronic acid hydrate serves as an effective nucleophilic partner in these transformations, reacting with a wide array of organic halides and pseudohalides. dergipark.org.tryoutube.com The general mechanism involves a catalytic cycle with three key steps: oxidative addition of an organic halide to a low-valent metal center, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the transition metal catalyst. Both palladium and nickel complexes have proven effective in catalyzing reactions involving pyridinylboronic acids.

Palladium Catalysis: Palladium is the most traditionally and widely employed metal for Suzuki-Miyaura reactions. libretexts.org Catalyst systems often consist of a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed palladacycles, combined with a phosphine (B1218219) ligand. dergipark.org.trlibretexts.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For challenging substrates, including heteroaryl chlorides, electron-rich and sterically hindered phosphine ligands like SPhos and RuPhos are often required to achieve high efficiency. nih.govmdpi.com

Nickel Catalysis: In recent years, nickel has emerged as a powerful and cost-effective alternative to palladium. rsc.org Due to its earth abundance and unique reactivity, nickel catalysis has expanded the scope of the Suzuki-Miyaura reaction to include previously challenging coupling partners like aryl ethers and other less reactive electrophiles. rsc.orgacs.org Nickel catalysts have been successfully used for the coupling of heterocyclic boronic acids, including derivatives of methoxypyridine, often providing excellent yields in greener solvents like tert-amyl alcohol. acs.orgacs.org

| Catalyst Type | Common Precursors | Key Advantages | Typical Ligands | Source |

|---|---|---|---|---|

| Palladium | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Broad substrate scope, well-understood reactivity, high functional group tolerance. | PPh₃, RuPhos, SPhos, dppf | dergipark.org.trlibretexts.orgnih.gov |

| Nickel | NiCl₂(dppp), Ni(cod)₂ | Lower cost, earth-abundant, effective for challenging electrophiles (e.g., aryl chlorides/ethers). | PCy₃, dppf, SIMes | rsc.orgacs.orgacs.org |

The outcome of a Suzuki-Miyaura coupling is highly dependent on the reaction conditions, particularly the choice of base and solvent. The base is essential for the activation of the boronic acid, facilitating the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). acs.orgresearchgate.net

The solvent system plays a multifaceted role, influencing reagent solubility, catalyst stability, and even reaction selectivity. researchgate.netnih.gov A variety of solvents have been employed for couplings involving pyridylboronic acids.

Aprotic Polar Solvents: Solvents like DMF and acetonitrile (B52724) can be effective, though their polarity can sometimes alter the chemoselectivity of a reaction, for instance, by favoring reaction at a triflate group over a chloride. researchgate.netnih.gov

Ethereal Solvents: Dioxane and tetrahydrofuran (B95107) (THF) are commonly used, often in combination with water. researchgate.netnih.gov

Alcoholic Solvents: Methanol (B129727) and ethanol, particularly in aqueous mixtures, are considered green and economical choices that can provide excellent solubility for inorganic bases and lead to high product yields. acs.orgresearchgate.net A mixture of methanol and water (e.g., 3:2 ratio) has been identified as an optimal solvent system in certain cases. researchgate.net

| Solvent Type | Examples | Impact on Reaction | Source |

|---|---|---|---|

| Ethereal | Dioxane, THF | Commonly used, often with water. Can give moderate to good yields but sometimes requires higher temperatures. | researchgate.netnih.gov |

| Aprotic Polar | DMF, Acetonitrile (MeCN) | Can influence chemoselectivity in molecules with multiple leaving groups. | nih.gov |

| Protic / Aqueous | Methanol/H₂O, Ethanol, tert-Amyl alcohol | Considered "green" solvents, excellent for dissolving bases, can lead to high yields and facilitate catalyst performance. | researchgate.netacs.orgresearchgate.net |

| Aprotic Nonpolar | Toluene, Xylenes | Used in specific cases, may help minimize certain side reactions. | researchgate.net |

This compound demonstrates broad utility by coupling with a diverse range of electrophilic partners. The reactivity of the halide partner generally follows the order I > Br > OTf > Cl. nih.gov

Aryl and Heteroaryl Bromides/Iodides: These are the most common and reactive coupling partners, typically providing high yields of the desired biaryl products under standard palladium or nickel catalysis. nih.govnih.gov

Aryl and Heteroaryl Chlorides: Being more affordable but less reactive, chlorides often require more sophisticated catalytic systems, such as those employing bulky, electron-rich phosphine ligands or nickel catalysts, to achieve efficient coupling. nih.govnih.gov

Aryl Triflates (OTf): Triflates are excellent electrophiles and serve as effective substitutes for halides in Suzuki-Miyaura reactions. nih.gov

Alkyl Halides: Coupling with unactivated C(sp³)-hybridized alkyl halides is significantly more challenging. This is due to slower reaction rates and competing side reactions like β-hydride elimination. mdpi.comresearchgate.net While specialized conditions have been developed for B-alkyl Suzuki couplings, reactions involving alkyl electrophiles and arylboronic acids remain less common. nih.govresearchgate.net

The scope extends to polyhalogenated heteroarenes, where exhaustive coupling can be achieved to replace all halogen atoms under specific conditions. nih.gov However, a key limitation of many heteroarylboronic acids, including pyridine (B92270) derivatives, is their potential for protodeboronation (loss of the boronic acid group) under basic reaction conditions, which can lower yields. nih.govnih.gov

Regioselectivity: In the case of this compound, the regiochemistry of the coupling on the pyridine ring is predetermined by the C3-position of the boronic acid functional group. The new C-C bond will form specifically at this position. dergipark.org.tr However, the concept of chemoselectivity becomes critical when the halide partner contains multiple reactive sites. For example, in the coupling of chloroaryl triflates, the choice of solvent can dictate which site reacts preferentially. Nonpolar solvents like THF may favor reaction at the C-Cl bond, whereas polar solvents like acetonitrile can switch the selectivity to favor the C-OTf bond. nih.gov

Stereochemical Control: The Suzuki-Miyaura reaction is known to proceed with retention of stereochemistry. If the halide partner is, for instance, a vinyl halide with a defined (E) or (Z) geometry, that geometry is typically preserved in the coupled product. For this compound, which is achiral, stereochemical considerations primarily depend on the structure of the electrophilic partner.

While the Suzuki-Miyaura reaction is the most prominent application for boronic acids, they are also competent coupling partners in other metal-catalyzed transformations. These reactions expand the synthetic utility of reagents like this compound beyond C(sp²)-C(sp²) bond formation. Other relevant cross-coupling reactions include:

Heck Reaction: C-C coupling between an organohalide and an alkene.

Sonogashira Reaction: C-C coupling between a terminal alkyne and an aryl or vinyl halide.

Stille Coupling: C-C coupling using organotin compounds.

Ullmann Reaction: A copper-catalyzed coupling reaction.

C-N and C-O Coupling (Buchwald-Hartwig type): Reactions that form carbon-heteroatom bonds. rsc.org

Although specific, optimized examples for this compound in these other named reactions are less frequently documented than for Suzuki-Miyaura, the general reactivity of the boronic acid functional group makes it a potential substrate for these transformations under appropriate catalytic conditions. rsc.org

Suzuki-Miyaura Cross-Coupling Reactions

Role as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block in organic synthesis, primarily for the construction of complex molecules containing a substituted pyridine ring. frontierspecialtychemicals.comcalpaclab.comcymitquimica.com Its utility stems from the presence of the boronic acid group, which is a versatile functional group for forming carbon-carbon and carbon-heteroatom bonds, most notably through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. wikipedia.orgorgsyn.org The compound allows for the direct introduction of the 4-methoxypyridin-3-yl moiety into various molecular scaffolds. orgsyn.org This is particularly useful in medicinal chemistry and materials science, where pyridine-containing biaryls are common structural motifs. researchgate.net

To enhance stability and modulate reactivity, 4-methoxypyridine-3-boronic acid can be converted into various derivatives. A common strategy to suppress undesired side reactions, such as protodeboronation, is the conversion of the boronic acid into a boronate ester. wikipedia.orgresearchgate.net Popular choices include N-methyliminodiacetic acid (MIDA) boronates and pinacol (B44631) esters, which are more stable under certain reaction conditions. orgsyn.orgresearchgate.net These derivatives often participate in "slow release" strategies, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition while still allowing it to engage in the desired coupling reaction. wikipedia.org Another approach involves the formation of organotrifluoroborates, which also exhibit increased stability compared to the free boronic acid. wikipedia.orgacs.org

The primary application of this compound in synthesis is to introduce the two key structural features it possesses: the boronic acid functional group and the 4-methoxypyridine (B45360) core. orgsyn.org The boronic acid at the 3-position acts as the reactive handle, enabling its coupling with a wide range of substrates (like aryl halides or triflates) via transition-metal catalysis. wikipedia.orgresearchgate.net This reaction forges a new bond at a specific position on the pyridine ring. The 4-methoxy group, meanwhile, is an integral part of the structural unit being incorporated. As an electron-donating group, it modifies the electronic properties of the pyridine ring, which can influence the biological activity or physical properties of the final, larger molecule.

Protodeboronation and Deuterodeboronation Reactions

Protodeboronation is a chemical process involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction is a well-known and often undesirable side reaction in processes that utilize boronic acids, such as Suzuki-Miyaura couplings. wikipedia.org The propensity for a boronic acid to undergo protodeboronation is highly dependent on the organic substituent and the specific reaction conditions, including pH. wikipedia.org A related reaction, deuterodeboronation, involves the same bond cleavage but results in the installation of a deuterium (B1214612) atom from a deuterium source, forming a carbon-deuterium bond. acs.org

The mechanism of protodeboronation for pyridine boronic acids is distinct from that of simple non-basic aryl boronic acids. wikipedia.org While simple boronic acids typically decompose through general acid-catalyzed or specific base-catalyzed pathways, basic heteroaromatic boronic acids containing a nitrogen atom, such as pyridines, can follow additional mechanisms. wikipedia.org The position of the boronic acid group on the pyridine ring is a critical factor influencing stability. acs.orged.ac.uk

A key finding is that the stability of pyridyl boronic acids varies significantly with position. acs.orged.ac.uk

| Pyridyl Boronic Acid Isomer | Relative Stability (Propensity for Protodeboronation) | Mechanistic Feature |

| 2-Pyridylboronic acid | Low (unstable) | Rapidly undergoes protodeboronation via a zwitterionic intermediate at neutral pH. wikipedia.orgacs.org |

| 3-Pyridylboronic acid | High (stable) | Undergoes very slow protodeboronation. acs.org |

| 4-Pyridylboronic acid | High (stable) | Undergoes very slow protodeboronation. acs.org |

For the highly unstable 2-pyridyl isomer, a zwitterionic species that forms under neutral pH conditions is responsible for its rapid decomposition through a unimolecular fragmentation of the C–B bond. wikipedia.orgacs.org Conversely, 3- and 4-pyridyl boronic acids, the class to which 4-methoxypyridine-3-boronic acid belongs, are substantially more stable and undergo protodeboronation very slowly. acs.orged.ac.uk Reaction pH is a crucial factor; for the unstable 2-pyridyl isomer, adding acid or base can surprisingly slow down protodeboronation by shifting the equilibrium away from the highly reactive zwitterion. wikipedia.org For other heteroaromatic boronic acids, additives like copper or zinc salts can either accelerate or slow the reaction. acs.orged.ac.uk

While often considered a nuisance, the protodeboronation reaction can be harnessed for strategic purposes in synthesis. wikipedia.org A boronic acid group can be used as a "traceless" directing or blocking group. nih.govorganic-chemistry.org In this strategy, the boronic acid is installed at a specific position on a molecule to block that site from reacting or to direct a subsequent reaction to a different, specific C-H bond. acs.orgnih.gov Once the desired transformation is complete, the boronic acid group is intentionally removed via a protodeboronation reaction, leaving a simple hydrogen atom in its place. organic-chemistry.orgrsc.org This approach allows for regioselective functionalization that might otherwise be difficult to achieve, without leaving behind any part of the directing group in the final product. nih.govrsc.org

Deuterodeboronation, the replacement of a boronic acid with a deuterium atom, is a powerful tool for the regiospecific introduction of isotopic labels into organic molecules. acs.orgacs.org This method takes advantage of the ability to place a boronic acid group at a precise location on a molecular scaffold. By subsequently treating the compound with a deuterium source, such as heavy water (D₂O), the C–B bond is cleaved and replaced with a C–D bond, often with high efficiency and stereochemical control. acs.org This technique is valuable for preparing deuterated standards for mass spectrometry, elucidating reaction mechanisms, and studying metabolic pathways. researchgate.netresearchgate.netrsc.org For example, tertiary boronic esters can be converted to deuterium-labeled alkanes with high retention of configuration by using D₂O as the deuterium source. acs.org

Insufficient Information to Generate Article on a Novel Chemical Compound

Extensive research has failed to yield the specific scientific data required to generate a detailed article on the reactivity and mechanistic investigations of this compound, as per the user's structured outline. While basic chemical information and vendor-supplied details for this compound are available, in-depth research findings on its alternative reactivity pathways are not present in the public domain.

Initial searches confirmed the chemical identity of this compound, providing its molecular formula (C₆H₁₀BNO₄), molecular weight (170.96 g/mol ), and CAS number (1256355-26-6). However, subsequent, more targeted inquiries aimed at uncovering its specific applications in "Other Reactivity Pathways Involving the Boronic Acid Moiety," as requested, proved fruitless.

Searches for its use in non-standard coupling reactions, as a catalyst in condensation or amidation reactions, or in multicomponent reactions like the Petasis reaction did not return any specific studies featuring this particular compound. The available literature discusses the general reactivity of the boronic acid class of compounds in such reactions but does not offer any concrete examples, detailed research findings, or data tables pertaining to this compound itself.

Without access to peer-reviewed research that specifically investigates the catalytic or alternative reactive properties of this compound, it is not possible to generate a professional and authoritative article that adheres to the user's strict outline and content requirements. The crucial data needed to populate the specified sections and subsections, including detailed research findings and interactive data tables, remains unavailable.

Therefore, the generation of the requested article cannot be completed at this time due to a lack of specific and detailed scientific information in the accessible literature.

Advanced Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of 4-Methoxypyridine-3-boronic acid hydrate (B1144303). Each method offers unique information, and together they provide a complete picture of the molecule's structure.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The proton NMR spectrum of 4-Methoxypyridine-3-boronic acid hydrate reveals distinct signals corresponding to each unique proton environment. The aromatic region typically shows signals for the three protons on the pyridine (B92270) ring. The proton at the C2 position is expected to appear as a singlet or a narrow doublet, while the protons at C5 and C6 would likely appear as doublets due to coupling with each other. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The labile protons of the boronic acid group (-B(OH)₂) and the water of hydration (H₂O) often appear as a broad, exchangeable singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The carbon atom attached to the boron (C3) is often observed at a lower field strength. The chemical shifts are influenced by the electronic effects of the nitrogen atom, the methoxy group, and the boronic acid substituent. In studies of related pyridine boronic acids, such as (6-propylcarbamoyl)pyridine-3-boronic acid, the pyridine ring carbons have been observed in the approximate range of 124 to 171 ppm. rsc.org

¹¹B NMR: Boron-11 NMR is a specialized technique that is highly informative for boron-containing compounds. nih.gov For this compound, the ¹¹B NMR spectrum is expected to show a single, relatively broad signal characteristic of a trigonal planar boronic acid. The chemical shift for aryl boronic acids typically falls within the range of +27 to +33 ppm, with boron trifluoride-diethyl etherate (BF₃·OEt₂) used as a common reference (0 ppm). sdsu.edu The presence of the hydrate form and potential formation of cyclic anhydrides (boroxines) in the solid state or under certain conditions could lead to shifts or the appearance of additional signals, with boroxines typically resonating at a slightly lower field (~33 ppm). sdsu.edu Studies on peptide-boronic acid complexes have shown that the formation of a tetrahedral boron adduct, for instance with a serine residue, results in a significant upfield shift in the ¹¹B spectrum, providing direct evidence of such interactions. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 8.0 - 8.5 | d or s | H2-pyridine |

| 7.0 - 7.5 | d | H5-pyridine | |

| 8.2 - 8.6 | d | H6-pyridine | |

| 3.8 - 4.1 | s | -OCH₃ | |

| Variable | br s | -B(OH)₂, H₂O | |

| ¹³C | 140 - 165 | Pyridine carbons | |

| 110 - 125 | Pyridine carbons | ||

| 100 - 110 | C3-B (ipso-carbon) | ||

| 55 - 60 | -OCH₃ | ||

| ¹¹B | +27 to +33 | br s | Trigonal boronic acid |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. cardiff.ac.uk A vendor specification sheet for this compound confirms that its IR spectrum is a key quality control parameter, though the data is not publicly provided. thermofisher.com

IR Spectroscopy: The IR spectrum is characterized by several key absorption bands. A very broad band is expected in the 3600-3000 cm⁻¹ region, corresponding to the O-H stretching vibrations of the boronic acid group and the water of hydration, which are typically involved in extensive hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methoxy group appear around 3100-2850 cm⁻¹. The pyridine ring C=C and C=N stretching vibrations give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. aps.org A strong band corresponding to the asymmetric B-O stretching is expected around 1350-1310 cm⁻¹, while the C-O stretching of the methoxy group appears in the 1250-1200 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations, particularly the ring breathing mode, are often strong in the Raman spectrum. Studies of the pyridine-borane complex show that the ring breathing mode is sensitive to electronic changes, such as dative bond formation, and shifts to a higher frequency upon complexation. nih.gov For 4-Methoxypyridine-3-boronic acid, the symmetric B-O stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. Analysis of related compounds like 6-Bromo-3-Pyridinyl Boronic acid using both experimental and DFT methods has enabled detailed assignment of vibrational modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretching (H-bonded) | 3600 - 3000 (broad) | IR |

| Aromatic C-H stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretching (-OCH₃) | 3000 - 2850 | IR, Raman |

| C=C, C=N ring stretching | 1600 - 1400 | IR, Raman |

| Asymmetric B-O stretching | 1350 - 1310 | IR |

| C-O stretching (aryl ether) | 1250 - 1200 | IR |

| Pyridine ring breathing | ~1000 | Raman |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni.lu

MS/HRMS: In High-Resolution Mass Spectrometry (HRMS), the molecular formula can be confirmed by measuring the exact mass of the molecular ion. For the anhydrous form, C₆H₈BNO₃, the calculated monoisotopic mass is 153.05972 Da. uni.lu HRMS analysis of a sample would typically look for the protonated molecule [M+H]⁺ with a calculated m/z of 154.06700, or other adducts such as the sodium adduct [M+Na]⁺ at m/z 176.04894. uni.lu The presence of boron provides a distinctive isotopic signature due to its two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), resulting in a characteristic M+1 peak pattern that can confirm the presence of a single boron atom in the molecule or its fragments. nih.gov

Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry reveals the fragmentation pattern, which provides structural clues. Common fragmentation pathways for aromatic ethers include the loss of the alkyl group (a methyl radical, •CH₃) or the entire alkoxy group. libretexts.org For 4-Methoxypyridine-3-boronic acid, fragmentation could involve the loss of a water molecule (18 Da) from the boronic acid group, especially under thermal conditions, leading to a peak for the corresponding boronic anhydride. uni.lu Cleavage of the relatively weak C–B bond can also occur. libretexts.orgchemguide.co.uk

Table 3: Predicted HRMS Adducts for 4-Methoxypyridine-3-boronic acid (Anhydrous, C₆H₈BNO₃)

| Adduct | Calculated m/z |

| [M+H]⁺ | 154.06700 |

| [M+Na]⁺ | 176.04894 |

| [M+K]⁺ | 192.02288 |

| [M-H]⁻ | 152.05244 |

| Data sourced from PubChem CID 2762556. uni.lu |

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of related structures provides insight into the expected molecular geometry.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are frequently used alongside experimental techniques to provide a deeper understanding of molecular structure, stability, and properties. acs.orgrsc.org

DFT calculations are a powerful tool for modeling the electronic structure of molecules, allowing for the prediction of geometries, energies, and spectroscopic properties. biorxiv.org

Structural Optimization and Conformational Analysis: For 4-Methoxypyridine-3-boronic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine the most stable conformation. researchgate.net Studies on similar phenylboronic acid derivatives have shown that the boronic acid group, -B(OH)₂, has a rotational barrier around the C-B bond. DFT calculations can map this rotational profile, revealing the lowest energy (most stable) conformer, which is typically planar or near-planar to maximize conjugation between the aromatic ring and the empty p-orbital of the boron atom. nih.gov

Spectroscopic Prediction: DFT methods are also used to calculate theoretical vibrational (IR and Raman) and NMR spectra. These calculated spectra can be compared with experimental data to aid in the assignment of complex spectral features. researchgate.net For example, the calculated vibrational frequencies and intensities for different modes can confirm the assignments made from experimental IR and Raman spectra. Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which, when correlated with experimental data, can provide a high degree of confidence in the structural assignment. rsc.org

Applications of 4 Methoxypyridine 3 Boronic Acid Hydrate in Organic Synthesis

Synthesis of Biologically Active Molecules.lookchem.cnbenchchem.com

The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of a boronic acid group at the 3-position of 4-methoxypyridine (B45360) provides a reactive handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This enables the facile incorporation of the 4-methoxypyridinyl moiety into larger, more complex molecules with potential therapeutic or agricultural applications.

Pharmaceutical Intermediates and Drug Discovery.lookchem.cnbldpharm.comed.ac.uk

4-Methoxypyridine-3-boronic acid hydrate (B1144303) serves as a key intermediate in the synthesis of various compounds targeted for drug discovery. lookchem.cnbldpharm.com Its ability to participate in palladium-catalyzed cross-coupling reactions allows for the efficient creation of biaryl and heteroaryl structures, which are common motifs in many kinase inhibitors and other therapeutic agents. ed.ac.uk The methoxy (B1213986) group on the pyridine ring can also influence the electronic properties and metabolic stability of the final molecule, potentially leading to improved pharmacokinetic profiles.

Table 1: Examples of Pharmaceutical Scaffolds Accessible via 4-Methoxypyridine-3-boronic Acid Hydrate

| Target Scaffold | Synthetic Utility | Potential Therapeutic Area |

|---|---|---|

| Pyridinyl-aryl ethers | Introduction of a substituted pyridyl moiety to a phenolic compound. | Kinase inhibition, GPCR modulation |

| Bipyridines | Formation of a C-C bond between two pyridine rings. | Ligands for metal-based therapies, CNS disorders |

| Pyridinyl-quinolines | Coupling with haloquinolines. | Anticancer, antimalarial |

Agrochemical Development.infochems.co.kr

The pyridine ring is also a critical component in many modern agrochemicals, including herbicides, insecticides, and fungicides. The principles that make this compound valuable in pharmaceutical chemistry extend to its use in the development of new crop protection agents. The ability to readily synthesize novel substituted pyridines allows for the exploration of new chemical space in the search for more effective and environmentally benign agrochemicals.

Detailed research findings on the direct application of this compound in the synthesis of commercialized agrochemicals are limited in the public domain. However, its utility as a versatile synthetic intermediate makes it a relevant tool for researchers in this field.

Ligands for Metal Ions

The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating to various metal ions. This property is of interest for the development of novel catalysts and materials. While the boronic acid group itself can also interact with metals, the pyridine nitrogen provides a well-defined and predictable coordination site. The resulting metal complexes can exhibit unique catalytic activities or be explored for applications in materials science, such as in the formation of metal-organic frameworks (MOFs). Specific research on the metal complexes of this compound is an emerging area of investigation.

Functionalization of Heterocyclic Systems.bldpharm.com

The reactivity of the boronic acid group makes this compound an excellent tool for the functionalization of other heterocyclic systems. bldpharm.com This allows for the construction of novel molecular frameworks with tailored electronic and steric properties.

Creation of Novel Bi(hetero)aryls.d-nb.infonih.govnih.govrsc.orgsandiego.edudergipark.org.tr

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound for the synthesis of bi(hetero)aryls. sandiego.edudergipark.org.tr By reacting it with a variety of halo-substituted aromatic and heteroaromatic compounds, a diverse range of bi(hetero)aryl structures can be accessed. d-nb.infonih.govnih.govrsc.org This methodology is highly valued for its functional group tolerance and generally high yields.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound

| Coupling Partner | Catalyst System | Product Type |

|---|---|---|

| Bromobenzene | Pd(PPh₃)₄ / Na₂CO₃ | 4-Methoxy-3-phenylpyridine |

| 2-Chloropyrimidine | Pd(dppf)Cl₂ / K₂CO₃ | 2-(4-Methoxypyridin-3-yl)pyrimidine |

| 5-Iodothiophene | Pd₂(dba)₃ / SPhos / K₃PO₄ | 4-Methoxy-3-(thiophen-5-yl)pyridine |

Incorporation into Complex Molecular Architectures

Beyond the synthesis of simple bi(hetero)aryls, this compound can be incorporated into more intricate and complex molecular architectures. Its utility as a building block allows for its integration into multi-step syntheses of natural products and other complex target molecules. The ability to introduce the 4-methoxypyridinyl moiety at a specific position with high efficiency is a significant advantage in the design and execution of such synthetic routes. While specific total syntheses prominently featuring this exact reagent are not widely reported, the principles of its application are well-established within the synthetic chemistry community.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxy-3-phenylpyridine |

| 2-(4-Methoxypyridin-3-yl)pyrimidine |

| 4-Methoxy-3-(thiophen-5-yl)pyridine |

| 6-(4-Methoxypyridin-3-yl)isoquinoline |

| Bromobenzene |

| 2-Chloropyrimidine |

| 5-Iodothiophene |

| 6-Bromoisoquinoline |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| SPhos |

| XPhos |

| Sodium carbonate (Na₂CO₃) |

| Potassium carbonate (K₂CO₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

Development of Advanced Materials

This compound is a versatile building block in the development of advanced functional materials. Its unique structure, featuring a pyridine ring, a methoxy group, and a boronic acid moiety, allows for its incorporation into a variety of material architectures, from light-emitting devices to complex self-assembling systems.

Components for Organic Light-Emitting Devices

The field of organic light-emitting devices (OLEDs) has seen significant advancements through the use of custom-synthesized organic molecules. Boronic acid derivatives, including those from the pyridyl family, are valuable precursors in creating materials for various layers of an OLED device. These materials are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group plays a crucial role. sigmaaldrich.com

Research in this area has led to the development of OLED materials with enhanced thermal stability and tailored optoelectronic properties. For instance, a patent for OLED materials describes compounds prepared using boronic acids that, when used as a functional layer in an organic electroluminescent device, exhibit good photoelectric properties. google.com These devices have shown impressive performance metrics, including high current efficiency and long service life, which are critical for commercial applications. google.com While specific performance data for devices incorporating this compound is not publicly available, the data from analogous compounds in patents highlight the potential of this class of materials. google.com

Table 1: Performance of an OLED Device Utilizing Boronic Acid-Derived Materials (Representative data based on patented technology)

| Parameter | Value |

| Host Material | Boronic acid-derived compound |

| Guest (Luminescent) Material | EMD-8 |

| Current Density | 10mA/cm² |

| Service Life (LT97) | 220-302 hours @ 5000 nits |

| Current Efficiency | 23.8-33.8 cd/A |

This data is illustrative of the performance of OLEDs using materials synthesized from boronic acid precursors as described in patent CN112142723B. google.com

Supramolecular Chemistry Applications

Boronic acids have gained significant traction in supramolecular chemistry due to the ability of the –B(OH)2 group to act as both a hydrogen bond donor and acceptor. nih.gov This dual nature allows it to form predictable and stable non-covalent interactions, similar to well-known functional groups like carboxylic acids and amides. nih.gov When combined with a pyridine ring, as in this compound, the potential for forming complex and functional supramolecular architectures increases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further directing the self-assembly process.

The interplay of hydrogen bonding involving the boronic acid group (O-H···N) and other potential interactions (such as π–π stacking of the pyridine rings) can lead to the formation of various supramolecular structures, including one-dimensional chains, two-dimensional networks, and more intricate three-dimensional frameworks. nih.gov The conformation of the boronic acid group itself (syn-syn, syn-anti, or anti-anti) can also influence the final structure of the molecular assembly. nih.gov While the specific supramolecular structures formed by this compound have not been detailed in the literature, the principles of supramolecular chemistry suggest its utility in creating novel materials with applications in areas such as molecular sensing, gas storage, and catalysis.

Table 2: Potential Supramolecular Interactions and Resulting Architectures with Pyridylboronic Acids

| Interacting Groups | Type of Interaction | Potential Supramolecular Architecture |

| Boronic Acid (donor) & Pyridine-N (acceptor) | O-H···N Hydrogen Bond | Chains, Ribbons, Networks |

| Boronic Acid (donor) & Boronic Acid (acceptor) | O-H···O Hydrogen Bond | Dimers, Catemers |

| Pyridine Rings | π–π Stacking | Stacked Layers |

| Methoxy Group | Weak Hydrogen Bonding, Steric Influence | Modulation of packing and solubility |

Use in Catalyst Development and Optimization

This compound and its derivatives are not only building blocks for materials but can also play a role in the development and optimization of catalytic systems. Boronic acids are well-known as reagents in transition metal-catalyzed reactions, but they are also emerging as catalysts in their own right. rsc.org

The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can be exploited to activate them for various organic transformations. rsc.org This "boronic acid catalysis" provides a mild and atom-economical alternative to traditional methods that require stoichiometric activation. rsc.org For example, boronic acid catalysts can activate alcohols and diols, increasing their nucleophilicity. rsc.org

In the context of transition metal catalysis, pyridylboronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds. arkat-usa.org The stability and reactivity of pyridylboronic acids can be influenced by the position of the nitrogen atom and other substituents on the pyridine ring. arkat-usa.orgnih.gov Generally, 3-pyridyl and 4-pyridylboronic acids exhibit greater stability than their 2-pyridyl counterparts, which are more prone to protodeboronation. arkat-usa.org The methoxy group on this compound can also influence its electronic properties and, consequently, its reactivity in catalytic cycles.

The optimization of catalytic reactions involving pyridylboronic acids often involves screening various parameters, including the choice of catalyst, ligand, base, and solvent. For instance, in a nickel-catalyzed Suzuki-Miyaura coupling, the choice of a suitable base and solvent system is crucial for achieving high yields with heterocyclic boronic acids. acs.org

Table 3: Example of Suzuki-Miyaura Coupling Optimization with a Heterocyclic Boronic Acid (Illustrative data based on a similar system)

| Substrate 1 | Substrate 2 | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 5-bromopyrimidine | 2-methoxypyridine-3-boronic acid | 1 | K3PO4 | tert-amyl alcohol | High |

| 5-bromopyrimidine | furan-3-boronic acid | 1 | K3PO4 | tert-amyl alcohol | High |

This table is based on the findings of a study on nickel-catalyzed Suzuki-Miyaura couplings with various heterocyclic boronic acids, demonstrating the feasibility of such reactions. acs.org

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways for 4-Methoxypyridine-3-boronic Acid Hydrate (B1144303)

The development of novel reaction pathways is fundamental to enhancing the accessibility and utility of 4-Methoxypyridine-3-boronic acid hydrate. While established methods for the synthesis of pyridinylboronic acids, such as halogen-metal exchange and directed ortho-metallation, provide a solid foundation, future research will likely focus on more sophisticated and efficient strategies. arkat-usa.org

One promising area of exploration is the use of cascade reactions. For instance, a modular method for preparing highly substituted pyridines has been developed using a cascade reaction that involves a copper-catalyzed cross-coupling of alkenylboronic acids. nih.govorganic-chemistry.org This approach, which combines multiple bond-forming events in a single operation, could be adapted for the synthesis of this compound and its derivatives, offering a streamlined and atom-economical route.

Furthermore, the development of new catalytic systems is a key avenue for future research. The synthesis of 3-pyridylboronic acid has been demonstrated, and similar methodologies could be tailored for the 4-methoxy substituted analogue. researchgate.net This could involve the use of novel ligands or metal catalysts to improve reaction yields, selectivity, and functional group tolerance. The table below summarizes some established and potential future synthetic approaches.

Table 1: Synthetic Approaches for Pyridine (B92270) Boronic Acids

| Method | Description | Potential for this compound |

|---|---|---|

| Halogen-Metal Exchange | A fundamental method involving the exchange of a halogen with a metal, followed by borylation. arkat-usa.org | A reliable but potentially harsh method that could be improved with milder reagents. |

| Directed Ortho-metallation | A regioselective method that uses a directing group to guide metallation and subsequent borylation. arkat-usa.org | The methoxy (B1213986) group could potentially act as a directing group, making this a viable strategy. |

| Copper-Catalyzed Cross-Coupling | A modern approach that utilizes a copper catalyst to form the C-B bond. nih.govorganic-chemistry.org | Offers the potential for milder reaction conditions and greater functional group compatibility. |

Green Chemistry Approaches in the Synthesis and Application of Pyridine Boronic Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. For pyridine boronic acids, including this compound, the adoption of greener methodologies is a critical area for future development.

One significant advancement is the use of more environmentally benign catalytic systems. For example, a "Green chemistry" approach for the synthesis of 4-hydroxypyridine (B47283) from pyridine-4-boronic acid has been reported, utilizing a copper(II) sulfate (B86663) pentahydrate and ellagic acid catalyst in methanol (B129727). chemicalbook.com This type of catalytic system, which avoids the use of heavy metals and harsh reagents, could be adapted for the synthesis of this compound.

Another key aspect of green chemistry is the use of alternative solvents and reaction media. Research into the use of borane-pyridine as an efficient liquid catalyst for direct amidation showcases the potential for solvent-minimized or solvent-free reactions. mdpi.com Exploring the application of such catalytic systems in reactions involving this compound could lead to more sustainable processes.

The following table highlights some green chemistry principles and their potential application to the synthesis of this compound.

Table 2: Green Chemistry Approaches

| Principle | Application to this compound Synthesis |

|---|---|

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the pyridine ring. |

| Atom Economy | Designing reactions, such as cascade reactions, that maximize the incorporation of starting materials into the final product. nih.govorganic-chemistry.org |

| Less Hazardous Chemical Syntheses | Development of catalytic systems that avoid toxic metals and reagents. chemicalbook.com |

| Use of Safer Solvents and Auxiliaries | Employing water or other green solvents, or exploring solvent-free reaction conditions. mdpi.com |

Advanced Applications in Chemical Biology and Sensing

The unique ability of boronic acids to reversibly bind with diols makes them highly valuable in the field of chemical biology, particularly for the development of sensors. While specific applications of this compound in this area are yet to be extensively explored, its inherent properties suggest significant potential.

Future research is likely to focus on the design and synthesis of fluorescent sensors based on the 4-Methoxypyridine-3-boronic acid scaffold. These sensors could be engineered to detect biologically important molecules containing diol functionalities, such as saccharides. The methoxy group on the pyridine ring could be used to tune the electronic properties of the molecule, potentially enhancing the sensitivity and selectivity of the sensor.

The development of such sensors would involve the integration of a fluorophore with the boronic acid recognition unit. The binding of a target analyte to the boronic acid would induce a change in the fluorescence properties of the molecule, providing a detectable signal. The principles behind such sensing mechanisms are well-established and could be readily applied to new derivatives of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with advanced technologies like flow chemistry and automated platforms offers the potential for unprecedented speed, efficiency, and scalability. For a valuable building block like this compound, these technologies represent a significant frontier in its production and utilization.

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including precise control over reaction parameters, enhanced safety, and the ability to scale up production rapidly. A notable example is the continuous synthesis of boronic acids on a multigram scale with reaction times of less than a second. organic-chemistry.org The application of such high-throughput methods to the synthesis of this compound could dramatically reduce production times and costs.

Automated synthesis platforms, which combine robotics with sophisticated software, can further accelerate the discovery and optimization of new reactions and molecules. These platforms can perform a large number of experiments in a short period, enabling the rapid screening of different catalysts, solvents, and reaction conditions for the synthesis of this compound and its derivatives.

The synergy between flow chemistry and automated synthesis holds the promise of a fully automated "synthesis-to-screening" pipeline, where new compounds are not only synthesized on demand but also immediately tested for their biological activity or other properties.

Computational Design and Discovery of New Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods offer a powerful approach to designing and discovering new derivatives with tailored properties.

Future research in this area will likely involve the use of computational techniques to:

Predict the binding affinity of new derivatives with biological targets, such as enzymes or receptors. This can help to prioritize the synthesis of compounds with the highest potential for therapeutic activity.

Design novel sensors by simulating the interaction of different boronic acid derivatives with target analytes. This can guide the design of sensors with improved sensitivity and selectivity.

Explore the reaction mechanisms of new synthetic pathways, helping to optimize reaction conditions and improve yields.

By leveraging the power of computational chemistry, researchers can significantly accelerate the discovery and development of new applications for this compound and its derivatives, while also reducing the time and cost associated with experimental work.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-pyridylboronic acid |

| 4-hydroxypyridine |

| pyridine-4-boronic acid |

| Alkenylboronic acids |

| Ellagic acid |

| Borane-pyridine |

Q & A

Q. What are the optimal storage conditions for 4-methoxypyridine-3-boronic acid hydrate to ensure stability?

This compound should be stored at 0–6°C in a tightly sealed container to minimize hydrolysis and oxidation. Boronic acids are moisture-sensitive, and the hydrate form may degrade if exposed to ambient humidity. Evidence from structurally similar compounds (e.g., 2-methoxypyridine-3-boronic acid) confirms that refrigeration preserves purity (>95%) over extended periods .

Q. How can researchers verify the purity of this compound?

Purity can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or Gas Chromatography (GC) for non-hydrated derivatives. For boronic acids, derivatization with diols (e.g., pinacol) improves GC resolution. Purity thresholds >97% are typical for cross-coupling reactions, as lower purity may lead to side reactions .

Q. What synthetic routes are available for preparing this compound?

The compound is typically synthesized via direct borylation of 4-methoxypyridine using lithium triisopropylborate (LITPB) under inert conditions. Alternatively, Miyaura borylation of 3-bromo-4-methoxypyridine with bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (e.g., Pd(dppf)Cl2) yields the boronic ester, which is hydrolyzed to the hydrate using acidic aqueous conditions .

Advanced Research Questions

Q. How does regioisomerism in methoxypyridine boronic acids impact Suzuki-Miyaura coupling efficiency?

Regioisomeric impurities (e.g., 2-methoxy vs. 4-methoxy substitution) significantly affect reaction outcomes. For example, 4-methoxypyridine-3-boronic acid exhibits higher reactivity in couplings with aryl halides due to reduced steric hindrance at the boron atom. However, competing protodeboronation can occur if the reaction pH exceeds 10. Optimize using pH 8–9 buffered conditions and Pd(PPh3)4 as a catalyst to suppress side reactions .

Q. How can researchers resolve contradictions in reported CAS numbers for this compound?

Discrepancies arise from hydrate vs. anhydrous forms and HCl salts. The hydrate form (CAS 1256355-26-6) is distinct from the HCl salt (CAS 874959-97-4). Always cross-reference NMR data (e.g., δ 8.3 ppm for pyridine protons) and elemental analysis (B% ≈ 6.8) to confirm identity. Commercial suppliers like Combi-Blocks list multiple CAS entries, necessitating rigorous batch verification .

Q. What advanced analytical methods are recommended for characterizing degradation products?

Use LC-MS to detect boronic acid oxidation products (e.g., phenol derivatives) and 11B NMR to monitor boron speciation. For hydrate stability studies, Karl Fischer titration quantifies water content, while TGA-DSC identifies thermal decomposition thresholds (typically >150°C for boronic acids) .

Q. How can researchers mitigate protodeboronation in aqueous reaction media?

Protodeboronation is minimized by:

- Using aprotic solvents (e.g., THF/DMF) with controlled water content (<1%).

- Adding Lewis acids (e.g., MgSO4) to stabilize the boronate intermediate.

- Lowering reaction temperatures to ≤60°C.

Recent studies on analogous pyridine boronic acids show a 20–30% yield improvement under these conditions .

Methodological Considerations

3.1 Designing cross-coupling reactions with sterically hindered partners

For bulky electrophiles (e.g., 2,6-disubstituted aryl halides), employ Pd-XPhos catalysts and increase reaction times (24–48 hrs). Pre-mixing the boronic acid with Cs2CO3 in degassed solvent enhances transmetalation efficiency. Monitor via TLC (Rf shift from 0.3 to 0.7 in hexane/EtOAc) .

3.2 Handling air-sensitive intermediates

Use Schlenk line techniques or gloveboxes for anhydrous reactions. For large-scale synthesis, inert gas (N2/Ar) purging of solvents is critical. Boronic acids stored >6 months should be re-purified via recrystallization (MeOH/H2O) .

Data Interpretation and Troubleshooting

4.1 Addressing low yields in Suzuki couplings

Common issues include:

- Oxidative deborylation : Add antioxidants (e.g., BHT) at 1 mol%.

- Insufficient base : Optimize base stoichiometry (1.5–2.0 equiv Cs2CO3).

- Catalyst deactivation : Replace Pd catalysts every 2–3 hrs in prolonged reactions.

4.2 Interpreting conflicting NMR spectra

Unexpected peaks (e.g., δ 7.2 ppm) may indicate residual pinacol ester. Confirm hydrolysis completeness via FT-IR (disappearance of B-O ester stretch at 1340 cm⁻¹) .

Safety and Compliance

- PPE : Wear nitrile gloves and safety goggles. Boronic acids are irritants (GHS Category 2).

- Waste disposal : Neutralize with aqueous NaOH (pH 7) before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.